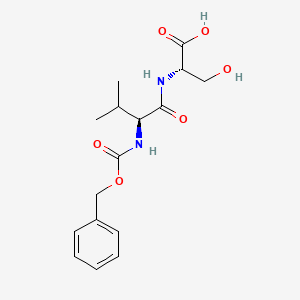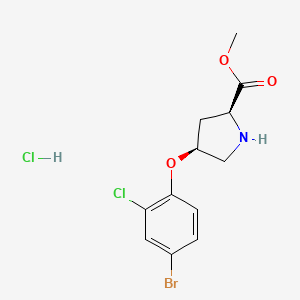![molecular formula C13H19NO2 B1456262 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile CAS No. 916159-85-8](/img/structure/B1456262.png)
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Overview
Description
The molecule “8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile” is a complex organic compound. It has a chemical formula of C15H24N2 . The molecule contains a total of 41 atoms, including 24 Hydrogen atoms, 15 Carbon atoms, and 2 Nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: N#CC2(CCC1(CCCC1)CC2)NCC3CC3 . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .
Scientific Research Applications
Supramolecular Chemistry
Research by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, which share structural similarities with 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, explores the relationship between molecular and crystal structures. Their work demonstrates how substituents on the cyclohexane ring influence supramolecular arrangements, highlighting the compound's potential in the design of new materials and molecular recognition systems (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Natural Product Synthesis
Francke and Kitching (2001) provide a comprehensive review of spiroacetals in insects, discussing the widespread occurrence of such compounds in nature. Their review includes various spiroacetal systems, such as 1,6-dioxaspiro[4.5]decanes, and their roles as insect pheromones. This underscores the relevance of synthesizing spirocyclic compounds like this compound for studying biological activity and developing bioactive molecules (Francke & Kitching, 2001).
Material Science
Ogurtsov and Rakitin (2020) developed a synthesis route for new 8-oxa-2-azaspiro[4.5]decane derivatives from readily available reagents, aiming at producing biologically active compounds. This research highlights the compound's utility in generating materials with potential applications in pharmaceuticals and agrochemicals (Ogurtsov & Rakitin, 2020).
Chemical Synthesis
Schwartz, Hayes, Kitching, and De Voss (2005) describe a flexible synthesis approach for enantiomerically pure dioxaspiro[5.5]undecanes and dioxaspiro[4.5]decanes, demonstrating the synthetic versatility of spirocyclic compounds for creating structurally complex and biologically relevant molecules (Schwartz, Hayes, Kitching, & De Voss, 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to target the c subunit of f1/fo-adenosine triphosphate (atp) synthase . ATP synthase is a crucial enzyme that provides energy for the cell, and its inhibition can lead to significant changes in cellular function.
Mode of Action
If it acts similarly to related compounds, it may inhibit the function of atp synthase, leading to a decrease in the production of atp and subsequent changes in cellular function .
Biochemical Analysis
Biochemical Properties
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, this compound can impact cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation patterns and downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been found to interact with ABC transporters, which facilitate its movement across cellular membranes. The distribution pattern of this compound can influence its efficacy and toxicity in various tissues .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells is crucial for understanding its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
8-(cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-10-12(9-11-1-2-11)3-5-13(6-4-12)15-7-8-16-13/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFQRLFDDKIGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCC3(CC2)OCCO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456179.png)
![4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456180.png)
![4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456182.png)
![3-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456183.png)


![Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B1456187.png)
![3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456188.png)
![4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1456191.png)
![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456193.png)

![Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456195.png)
![3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456197.png)
![1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1456198.png)
